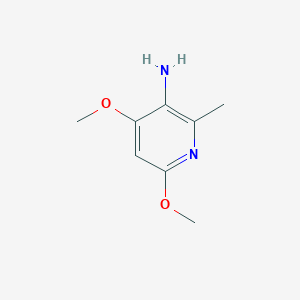

4,6-Dimethoxy-2-methylpyridin-3-amine

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4,6-dimethoxy-2-methylpyridin-3-amine |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(9)6(11-2)4-7(10-5)12-3/h4H,9H2,1-3H3 |

InChI Key |

QEFUFQDIEZIYKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=N1)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,6-Dimethoxy-2-methylpyridin-3-amine involves multi-step organic transformations starting from halogenated or thio-substituted pyrimidine derivatives. The key steps include nucleophilic substitution with alkali metal methoxides to introduce methoxy groups at positions 4 and 6, followed by oxidation or amination steps to install the methylsulfonyl or amino groups at position 2 or 3, respectively.

Preparation via 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine Intermediate

One well-documented industrially viable method involves the following sequence:

Nucleophilic substitution: React 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide (commonly sodium methoxide) in an inert organic solvent such as toluene. This reaction substitutes the chlorine atoms at positions 4 and 6 with methoxy groups, yielding 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine.

Oxidation: The methylthio group at position 2 is oxidized directly in the reaction mixture to the methylsulfonyl derivative using an oxidizing agent such as hydrogen peroxide (20-35% aqueous solution) in the presence of a catalyst like sodium tungstate. The oxidation is carried out in a protic solvent or solvent mixture, often with acetic acid added to form an aqueous acidic medium, at temperatures between 70°C and 90°C.

Purification: After oxidation, the reaction mixture is neutralized to a pH range of 5-8 using aqueous base (e.g., 30% sodium hydroxide solution) and stirred to precipitate the pure product. This "one-pot" process avoids isolation of intermediates, improving yield and purity.

| Step | Conditions/Details |

|---|---|

| Nucleophilic Substitution | Solvent: Toluene; Temp: 20-60°C; Reagent: Alkali metal methoxide |

| Oxidation | Oxidant: 20-35% H2O2; Catalyst: Sodium tungstate (0.1-0.2 mol%); Temp: 75-80°C; Acid: Acetic acid (2-10% aqueous solution) |

| Purification | pH adjusted to 5-8 with aqueous base (e.g., NaOH); Stirring with or without organic solvent |

- Overall isolated yield: >75%

- Product purity: >98%

This method is advantageous for industrial application due to its simplicity, high yield, and ecological/economic benefits by avoiding intermediate isolation and minimizing by-products.

Summary Table of Preparation Methods

Comprehensive Research Findings

- The oxidation step using hydrogen peroxide and sodium tungstate catalyst is critical for converting methylthio groups to methylsulfonyl groups efficiently without isolating intermediates, reducing waste and improving purity.

- The use of an aqueous acidic medium (acetic acid) during oxidation enhances reaction control and yield.

- The pH adjustment post-oxidation facilitates precipitation and purification of the desired product.

- The cyclization approach using malonate and guanidine derivatives under basic conditions with controlled temperature and pressure provides a high-yield route to amino-substituted methoxypyrimidines, which are structurally related and may inform alternative routes to amino-substituted pyridines.

- Both methods highlight the importance of reaction condition optimization, solvent choice, and catalyst presence for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

4,6-Dimethoxy-2-methylpyridin-3-amine has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of chiral dopants for liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to participate in various chemical reactions, influencing its biological activity. For example, its ability to form hydrogen bonds and interact with enzymes or receptors can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4,6-Dimethoxy-2-methylpyridin-3-amine and selected analogs:

Reactivity and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy groups in 4,6-Dimethoxy-2-methylpyridin-3-amine increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to bromine-containing analogs like 4,6-Dibromo-2-methoxypyridin-3-amine, which are more reactive in cross-coupling reactions .

- The ethynyl group in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine allows for modular functionalization, a feature absent in the target compound .

Biological Activity

4,6-Dimethoxy-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. This compound features two methoxy groups and an amino group, which may enhance its solubility and biological interactions. The following sections will delve into the compound's biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for 4,6-Dimethoxy-2-methylpyridin-3-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes or receptors, modulating biochemical pathways. Its structural features allow it to participate in oxidation and substitution reactions, which can lead to the formation of bioactive derivatives that may exhibit therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 4,6-Dimethoxy-2-methylpyridin-3-amine exhibit antimicrobial properties. A study reported that certain pyridine derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

Anti-thrombolytic Activity

Another area of interest is the potential anti-thrombolytic activity of this compound. Preliminary studies suggest that certain derivatives may inhibit thrombus formation, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to improve the potency and physicochemical properties of pyridine derivatives, including those based on 4,6-Dimethoxy-2-methylpyridin-3-amine. These studies help identify how structural modifications can enhance biological activity .

- Neuroprotective Effects : Some research has indicated that pyridine derivatives may possess neuroprotective properties. For instance, compounds similar to 4,6-Dimethoxy-2-methylpyridin-3-amine have been evaluated for their ability to protect neuronal cells from damage caused by oxidative stress .

- Therapeutic Potential : Ongoing investigations are exploring the therapeutic potential of this compound in various medical applications, including its use as a building block for synthesizing more complex bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.